molecular formula C9H5F5O3 B2628287 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione CAS No. 2317-66-0

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione

Cat. No.: B2628287
CAS No.: 2317-66-0
M. Wt: 256.128
InChI Key: FBFKOUOYDDHGMJ-UHFFFAOYSA-N
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Description

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione is a chemical compound with the molecular formula C9H5F5O3 It is a fluorinated derivative of pentane-1,3-dione, featuring a furan ring and five fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione typically involves the reaction of 2-furyl lithium with pentafluoropropionyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually cooled to low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The furan ring can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,5-Pentafluoro-1-pentanol: A fluorinated alcohol with similar reactivity.

    4,4,5,5,5-Pentafluoro-1-pentanethiol: A thiol derivative with distinct chemical properties.

    4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione: A phenyl-substituted analog with unique applications.

Uniqueness

4,4,5,5,5-Pentafluoro-1-(2-furyl)pentane-1,3-dione is unique due to the presence of both a furan ring and multiple fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

4,4,5,5,5-pentafluoro-1-(furan-2-yl)pentane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O3/c10-8(11,9(12,13)14)7(16)4-5(15)6-2-1-3-17-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFKOUOYDDHGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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